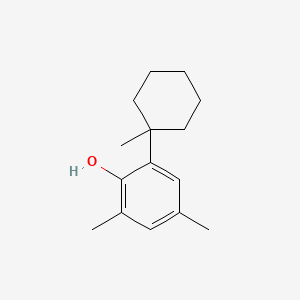

2,4-dimethyl-6-(1-methylcyclohexyl)phenol

Descripción

Contextualization within the Field of Organic Stabilizers and Antioxidants

Organic materials, particularly polymers, are susceptible to degradation from environmental factors such as heat, light, and oxygen. This degradation often proceeds via free-radical chain reactions. Hindered phenolic compounds are highly effective as primary antioxidants because they can donate the hydrogen atom from their hydroxyl group to terminate these damaging free-radical chains. vinatiorganics.com The resulting phenoxyl radical is stabilized by the steric hindrance provided by the bulky ortho-substituents, which prevents it from initiating new degradation chains. This mechanism is fundamental to their role in extending the service life of a vast array of consumer and industrial products, including plastics, rubbers, and lubricants. vinatiorganics.com

The effectiveness of a hindered phenolic antioxidant is influenced by the nature and position of its alkyl substituents. acs.org These structural features modulate the compound's reactivity, volatility, and compatibility with the material it is intended to protect. Research in this area is continually focused on developing novel antioxidant structures with enhanced performance characteristics.

Academic Significance of 2,4-dimethyl-6-(1-methylcyclohexyl)phenol as a Model Compound

While a vast number of hindered phenolic compounds have been synthesized and studied, this compound serves as an important model for understanding the structure-activity relationships within this class. Its specific combination of methyl groups at the 2- and 4-positions and a bulky 1-methylcyclohexyl group at the 6-position provides a unique platform for investigating the interplay of steric and electronic effects on antioxidant activity.

The 1-methylcyclohexyl group, in particular, offers a non-planar, bulky substituent that effectively shields the phenolic hydroxyl group. Studying how this specific steric hindrance influences the hydrogen atom transfer rate and the stability of the resulting phenoxyl radical can provide valuable insights applicable to the design of new and more efficient antioxidants.

Overview of Contemporary Research Avenues for Sterically Hindered Phenols

Current research into sterically hindered phenols is exploring a range of innovative applications beyond their traditional role as polymer stabilizers. Scientists are investigating their potential in fields such as:

Medicinal Chemistry : The antioxidant properties of hindered phenols are being explored for their potential therapeutic effects in conditions associated with oxidative stress. nih.gov

"Smart" Materials : Research is underway to incorporate hindered phenols into materials that can respond to specific environmental triggers, potentially leading to self-healing or color-changing plastics.

Sustainable Chemistry : Efforts are being made to develop hindered phenolic antioxidants from renewable resources to reduce reliance on petroleum-based feedstocks.

Scope and Academic Objectives of Research on this compound

The primary academic objectives for the continued study of this compound and related compounds include:

Elucidation of Reaction Mechanisms : To gain a more profound understanding of the kinetics and thermodynamics of the hydrogen atom transfer process from the phenolic hydroxyl group to various free radicals.

Correlation of Structure and Activity : To systematically investigate how modifications to the alkyl substituents on the phenol (B47542) ring affect the antioxidant efficacy. This includes studying the impact of the size, shape, and electronic properties of these groups.

Development of Predictive Models : To create computational models that can accurately predict the antioxidant activity of new hindered phenolic structures, thereby accelerating the discovery of novel stabilizers.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 77-61-2 |

| Molecular Formula | C₁₅H₂₂O |

| Molecular Weight | 218.34 g/mol |

| Boiling Point | 311 °C at 760 mmHg |

| Flash Point | 140 °C |

| Density | 0.992 g/cm³ |

| Refractive Index | 1.532 |

| LogP | 4.23084 |

| Topological Polar Surface Area | 20.23 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Data sourced from various chemical databases. echemi.comchemscene.com

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, its synthesis and properties can be inferred from studies on analogous compounds.

The synthesis of sterically hindered phenols like the title compound typically involves the acid-catalyzed alkylation of a corresponding phenol with an appropriate alkene. In this case, the likely synthetic route is the reaction of 2,4-dimethylphenol (B51704) with 1-methylcyclohexene in the presence of an acid catalyst. The choice of catalyst can influence the selectivity of the reaction, affecting the ratio of ortho- to para-alkylation. Studies on similar reactions highlight the importance of steric hindrance in directing the incoming alkyl group to the less hindered positions on the phenol ring.

The antioxidant activity of this compound is attributed to the lability of the hydrogen atom on its phenolic hydroxyl group. The presence of the electron-donating methyl and methylcyclohexyl groups on the aromatic ring helps to stabilize the resulting phenoxyl radical, thereby enhancing its antioxidant efficacy. The bulky 1-methylcyclohexyl group provides significant steric protection to the radical center, preventing it from participating in undesirable side reactions.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethyl-6-(1-methylcyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11-9-12(2)14(16)13(10-11)15(3)7-5-4-6-8-15/h9-10,16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSKJYLPNPYQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058808 | |

| Record name | Phenol, 2,4-dimethyl-6-(1-methylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-61-2 | |

| Record name | 2,4-Dimethyl-6-(1-methylcyclohexyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Methylcyclohexyl)-2,4-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dimethyl-6-(1-methylcyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-dimethyl-6-(1-methylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1-methylcyclohexyl)-2,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(1-METHYLCYCLOHEXYL)-2,4-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA060Y2X3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 2,4 Dimethyl 6 1 Methylcyclohexyl Phenol

Established Reaction Pathways for Phenolic Alkylation

The primary route for synthesizing alkylated phenols is through the electrophilic substitution of a phenol (B47542) with an alkylating agent, typically an olefin or an alcohol, in the presence of an acid catalyst. pnnl.gov This process, known as Friedel-Crafts alkylation, is fundamental to the production of a wide range of commercially important phenolic compounds. begellhouse.com

Acid-Catalyzed Cycloalkylation of Phenolic Precursors

The synthesis of 2,4-dimethyl-6-(1-methylcyclohexyl)phenol involves the direct alkylation of 2,4-dimethylphenol (B51704). The mechanism proceeds via the formation of a carbocation from the alkylating agent, which then attacks the electron-rich aromatic ring of the phenol. unive.it

The choice of catalyst is critical in phenolic alkylation, influencing both reaction rate and product selectivity. Heterogeneous catalysts are often preferred over traditional homogeneous acids like H₂SO₄ or BF₃ to mitigate corrosion, simplify product separation, and reduce hazardous waste. begellhouse.comresearchgate.net

Zeolite Catalysts: Large-pore zeolites such as H-beta (BEA), H-mordenite (MOR), and H-Y (FAU) are effective catalysts for the liquid-phase alkylation of phenols. iitm.ac.inresearchgate.net Their well-defined pore structures can impart shape selectivity, influencing the distribution of product isomers. iitm.ac.in For instance, in the alkylation of phenol with cyclohexanol, large-pore zeolites have been shown to selectively form para-cyclohexylphenol at higher temperatures. researchgate.net The reaction activity over different zeolites often follows the order: BEA > FAU > MOR. iitm.ac.in Both Brønsted and Lewis acid sites on the zeolite surface are considered active species in the alkylation reaction, though the activity is often dominated by the Brønsted sites. rsc.org

Phosphorous-Containing Catalysts: Phosphorus-containing zeolites, prepared by impregnating a zeolite like siliceous Beta with phosphoric acid, have emerged as highly active and selective catalysts for related reactions. chemrxiv.orgresearchgate.net These catalysts have demonstrated unprecedented yields in reactions such as the synthesis of p-xylene (B151628) from 2,5-dimethylfuran (B142691) and ethylene, where they selectively catalyze the desired dehydration step without promoting side reactions. researchgate.net The catalytic activity of these materials can be enhanced through controlled hydrolysis, which increases the density of acid sites. chemrxiv.org

Below is a table summarizing typical catalytic systems used in phenolic alkylations.

| Catalyst Type | Example(s) | Typical Precursor(s) | Key Characteristics & Conditions |

| Zeolite Catalysts | H-Beta (BEA), H-Y (FAU), H-Mordenite (MOR), Zr-Beta | Phenol, Cresols, 2,4-Dimethylphenol | Solid acid catalysts, reusable, shape-selective pores. Reactions are often conducted in the liquid phase at temperatures from 140–220°C. iitm.ac.inresearchgate.netrsc.org |

| Phosphorous-Containing Catalysts | Phosphorus-impregnated Beta Zeolite (P-BEA) | 2,5-Dimethylfuran, Alkylfurans | High selectivity for specific dehydration and alkylation reactions. chemrxiv.orgresearchgate.net Can prevent unwanted oligomerization. researchgate.net |

| Ion-Exchange Resins | Amberlyst-15 | Phenol, Cyclohexene (B86901) | Polymeric solid acid catalyst effective at lower temperatures. Can show different selectivity compared to homogeneous acids. unive.it |

| Supported Acids | 12-Tungstosilicic acid on clay | Phenol, Cyclohexene | Heterogenized superacid, can catalyze only ring alkylation with specific regioselectivity. unive.it |

In the synthesis of this compound, the logical alkylating agent is 1-methylcyclohexene or its corresponding alcohol, 1-methylcyclohexanol. In the presence of an acid catalyst, the olefin is protonated to form a stable tertiary carbocation (the 1-methylcyclohexyl cation). pnnl.govunive.it This electrophile then attacks the 2,4-dimethylphenol ring.

Regioselectivity is a crucial aspect of this synthesis. The hydroxyl group of a phenol is a strong ortho-, para-directing group, activating the aromatic ring for electrophilic attack. In 2,4-dimethylphenol, the 2- and 4-positions are already occupied by methyl groups. The available positions for substitution are 3, 5, and 6. The hydroxyl group strongly directs the incoming electrophile to its ortho- (position 6) and para- (position 4, which is blocked) positions. The methyl groups are weaker activating, ortho-, para-directing groups. The incoming bulky 1-methylcyclohexyl group will preferentially add to the 6-position, which is ortho to the powerful hydroxyl directing group and subject to less steric hindrance than the positions between the two methyl groups.

The reaction can yield both C-alkylated (on the aromatic ring) and O-alkylated (on the hydroxyl group) products. iitm.ac.inresearchgate.net Generally, lower temperatures favor the formation of the O-alkylated ether, which can be reversible, while higher temperatures favor the formation of the more stable C-alkylated phenol, which is often irreversible. unive.itresearchgate.net

Multi-Step Synthetic Sequences to Functionalized Phenols

While direct alkylation is the most straightforward approach, achieving high selectivity for a single isomer of a multi-substituted phenol can be challenging. google.com When direct methods fail or produce inseparable mixtures, multi-step synthetic sequences are employed. nih.gov Such strategies are common in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. nih.govrsc.org

A multi-step approach to a specific functionalized phenol might involve:

Protection: The phenolic hydroxyl group may be protected (e.g., as a methyl ether) to prevent O-alkylation or to modify its directing effect in subsequent steps.

Directed Functionalization: Introducing substituents through a series of reactions that offer greater control over their position than direct alkylation. This could involve reactions like formylation, acylation, or halogenation, followed by further modifications.

Construction of the Alkyl Group: The desired alkyl group can be built onto the ring in stages or introduced via a cross-coupling reaction.

Deprotection: Removal of the protecting group in the final step to reveal the phenolic hydroxyl group.

These sequences provide a versatile, albeit longer, route to complex phenols that are not accessible through simpler, one-pot alkylations. nih.gov

Novel Approaches in the Synthesis of this compound and Related Analogs

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. This has led to novel approaches in the synthesis of alkylated phenols.

Green Chemistry Principles in Synthetic Route Design (e.g., Solvent-Free Synthesis)

The principles of green chemistry aim to reduce waste, eliminate the use of toxic reagents, and improve energy efficiency. researchgate.net In the context of phenolic alkylation, key strategies include the use of solid, recyclable catalysts and minimizing or eliminating solvents.

Solvent-Free Synthesis: Many liquid-phase alkylations of phenols can be conducted under solvent-free conditions. nih.govwhiterose.ac.uk This is particularly feasible when one of the reactants (e.g., the phenol) is a liquid at the reaction temperature, allowing it to serve as both reactant and solvent. This approach drastically reduces the generation of volatile organic compound (VOC) waste, simplifying purification and lowering environmental impact.

Alternative Reagents: Research has explored greener alkylating and methylating agents to replace hazardous substances like dimethyl sulfate (B86663) or methyl halides. researchgate.net Dimethyl carbonate (DMC), for example, has been successfully used as a green methylating agent for phenols, producing high yields of the desired ether products with recoverable catalysts. researchgate.net

The table below compares traditional and green approaches to phenolic alkylation.

| Feature | Traditional Approach | Green Chemistry Approach |

| Catalyst | Homogeneous acids (e.g., H₂SO₄, AlCl₃, BF₃) | Heterogeneous solid acids (e.g., Zeolites, Ion-exchange resins) begellhouse.comresearchgate.net |

| Solvent | Organic solvents (e.g., Dichloroethane, Benzene) unive.it | Solvent-free or use of a reactant as the solvent nih.govwhiterose.ac.uk |

| Byproducts | Significant acidic and aqueous waste from catalyst neutralization and separation researchgate.net | Minimal waste, as the catalyst is filtered off and can be reused begellhouse.com |

| Reagents | Use of potentially hazardous and toxic alkylating agents | Use of less toxic alternatives like dimethyl carbonate for methylation steps researchgate.net |

Continuous Flow and Mechanochemical Synthesis Techniques

Modern synthetic methodologies are continually evolving to offer more efficient, scalable, and environmentally benign routes to chemical compounds. For the synthesis of sterically hindered phenols like this compound, continuous flow and mechanochemical techniques present promising alternatives to traditional batch processing.

Continuous Flow Synthesis:

Continuous flow chemistry involves the passage of reagents through a reactor, typically a tube or a microreactor, where the reaction occurs. This methodology offers several advantages over batch synthesis, including enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for straightforward automation and scale-up.

While specific studies on the continuous flow synthesis of this compound are not extensively documented, the principles of continuous flow alkylation of phenols are well-established. The synthesis would likely involve the reaction of 2,4-dimethylphenol with an activated form of 1-methylcyclohexane, such as 1-methylcyclohexene, in the presence of a solid-supported acid catalyst packed into a flow reactor.

A potential setup would involve two separate inlet streams, one for the phenol and another for the alkylating agent, which are mixed at a T-junction before entering a heated reactor coil. The use of a solid acid catalyst, such as Amberlyst-15, would facilitate the reaction and simplify purification, as the catalyst is retained within the reactor. A study on the acid-catalyzed alkylation of various dimethylphenols with cyclohexene demonstrated the feasibility of such reactions, with selectivity being a key parameter to control. unive.it

Table 1: Illustrative Parameters for Continuous Flow Alkylation of Dimethylphenols with Cyclohexene

| Parameter | Value | Reference |

| Catalyst | Amberlyst-15 | unive.it |

| Solvent | 1,2-dichloroethane | unive.it |

| Temperature | 358 K | unive.it |

| Initial Reactant Concentration | 1.2 mol L⁻¹ (dimethylphenol), 1.1 mol L⁻¹ (cyclohexene) | unive.it |

| Observed Conversion (2,4-dimethylphenol) | 80% after 240 min | unive.it |

This table is based on data for the alkylation with cyclohexene, not 1-methylcyclohexene, and serves as an illustrative example of potential reaction conditions.

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This solvent-free approach is a key aspect of green chemistry, reducing waste and potentially simplifying work-up procedures.

The mechanochemical synthesis of sterically hindered phenols is an emerging area of research. For a compound like this compound, a possible mechanochemical route would involve the ball-milling of 2,4-dimethylphenol, a solid acid catalyst (e.g., a solid superacid or a Lewis acid), and the alkylating agent, 1-methylcyclohexene. The mechanical energy supplied during milling would promote the intimate mixing of reactants and facilitate the catalytic cycle.

While specific research on the mechanochemical synthesis of this particular phenol is limited, the principles have been applied to other phenol alkylations. The efficiency of the reaction would likely depend on factors such as the milling frequency, the size of the milling balls, and the nature of the catalyst.

Derivatization Strategies for Structural Modification of the this compound Core

The core structure of this compound, with its reactive phenolic hydroxyl group and specific substitution pattern, serves as a versatile platform for the synthesis of more complex molecules. Derivatization strategies can be employed to create oligomeric and polymeric structures or to incorporate the phenol into larger, complex molecular architectures like dendrimers.

Synthesis of Oligomeric and Polymeric Derivatives (e.g., Methylenebis-phenol structures)

A common derivatization strategy for hindered phenols is the formation of methylene-bridged oligomers and polymers. These methylenebis-phenol structures are often synthesized through the condensation of the phenol with formaldehyde (B43269) or its equivalents, such as paraformaldehyde or acetals, in the presence of an acid or base catalyst. These derivatives are of significant interest as antioxidants and stabilizers in various materials.

The synthesis of 2,2'-methylenebis[4-methyl-6-(1-methylcyclohexyl)phenol] would involve the reaction of two equivalents of this compound with one equivalent of a formaldehyde source. A patent describes a general method for producing 2,2'-methylenebis(4,6-dialkylphenols) where a 2,4-dialkylphenol is reacted with an acetal (B89532) in the presence of an acid catalyst. mdpi.com

Table 2: Representative Reaction Conditions for the Synthesis of Methylenebis(dialkylphenols)

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Yield | Reference |

| 2,4-xylenol | Methylal | Phosphoric acid | 95-110 °C | 83% | mdpi.com |

| 4-methyl-2-tert-butylphenol | Methylal | Sulfuric acid | 50-60 °C (continuous) | 99% | mdpi.com |

This table provides examples for similar structures, as specific data for this compound was not available.

The properties of the resulting methylene-bridged oligomers, such as their antioxidant efficacy and thermal stability, can be tuned by the nature of the alkyl substituents on the phenolic rings. The bulky 1-methylcyclohexyl group in the target compound would be expected to impart significant steric hindrance around the phenolic hydroxyl group in the resulting oligomers, potentially enhancing their stability and performance as antioxidants.

Incorporation into Complex Molecular Architectures (e.g., Dendritic Structures)

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The incorporation of phenolic moieties into dendritic structures can lead to materials with interesting catalytic, drug delivery, or material science applications. The this compound unit can be incorporated into a dendrimer either as a core molecule from which the dendritic branches emanate or as a terminal group on the periphery of the dendrimer.

Phenol-Core Dendrimers: To use the phenol as a core, its hydroxyl group would first be functionalized to allow for the attachment of branching units. For example, the phenol could be reacted with a molecule containing multiple reactive sites, which would then serve as the foundation for the divergent growth of the dendrimer.

Phenol-Terminated Dendrimers: A more common approach is to use phenols as the terminal groups of a dendrimer. This is often achieved in the final step of a convergent or divergent synthesis. For instance, a dendrimer with reactive terminal groups, such as amines or acid chlorides, can be reacted with a suitably functionalized derivative of this compound.

Poly(amidoamine) (PAMAM) dendrimers are a well-studied class of dendrimers that are often functionalized with various surface groups. wikipedia.org While specific examples of PAMAM dendrimers terminated with this compound are not readily found in the literature, the general methodology for functionalizing PAMAM dendrimers with phenolic compounds has been described. This typically involves the reaction of the terminal amine groups of the PAMAM dendrimer with a phenolic acid or a similar reactive phenol derivative. The bulky and lipophilic nature of the this compound moiety would be expected to significantly influence the solubility and self-assembly properties of the resulting dendrimer.

Mechanistic Investigations of Radical Scavenging and Oxidation Inhibition by 2,4 Dimethyl 6 1 Methylcyclohexyl Phenol

Fundamental Radical Trapping Mechanisms

The antioxidant action of 2,4-dimethyl-6-(1-methylcyclohexyl)phenol is primarily rooted in its ability to donate its phenolic hydrogen atom to a radical species, thereby neutralizing the radical and terminating the oxidative chain reaction. This process can proceed through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

The Hydrogen Atom Transfer (HAT) mechanism is often the predominant pathway for hindered phenols. rsc.orgrsc.org In this concerted process, the phenolic hydrogen is transferred directly to a radical (R•), typically a peroxyl (ROO•) or alkyl (R•) radical, in a single kinetic step. acs.org The feasibility and rate of this reaction are intrinsically linked to the O-H Bond Dissociation Energy (BDE) of the phenol (B47542). A lower BDE facilitates a more rapid hydrogen donation and, consequently, a higher antioxidant activity. rsc.org

Table 1: O-H Bond Dissociation Energies (BDE) of Selected Phenols

| Compound | BDE (kcal/mol) | Reference |

|---|---|---|

| Phenol | 86.7 ± 0.7 | nih.gov |

| 2,4,6-trimethylphenol | ~81 | researchgate.net |

| 2,6-di-tert-butylphenol | ~81 | researchgate.net |

This table is illustrative and provides context for the expected BDE of this compound based on structurally similar compounds.

The methyl groups in this compound are expected to lower the O-H BDE relative to unsubstituted phenol, enhancing its H-atom donating ability.

While HAT is often dominant, the Single Electron Transfer (SET) mechanism represents an alternative pathway for radical scavenging. researchgate.net This process involves the transfer of an electron from the phenolic compound to the radical, forming a phenoxide anion and a radical cation. In a subsequent step, a proton is transferred from the phenoxide anion to the radical anion. The SET mechanism is more prevalent for phenols with low ionization potentials and in polar solvents that can stabilize the charged intermediates. researchgate.net For sterically hindered phenols like this compound, the bulky groups around the hydroxyl function can make the approach of a radical for direct hydrogen abstraction more difficult, potentially increasing the relative importance of an initial electron transfer in certain environments. vinatiorganics.com

Interaction with Peroxyl and Alkyl Radicals in Model Systems

The primary role of this compound as an antioxidant is to intercept peroxyl (ROO•) and alkyl (R•) radicals, which are the key chain carriers in autoxidation processes.

The efficiency of a phenolic antioxidant is quantified by the rate constant (k) for its reaction with radicals. High rate constants for the reaction with peroxyl radicals are a key indicator of effective antioxidant performance. researchgate.net Kinetic studies on sterically hindered phenols have shown that the reaction rates are influenced by both electronic and steric factors. researchgate.net

The electron-donating methyl groups in this compound are expected to accelerate the reaction with peroxyl radicals. However, the bulky 1-methylcyclohexyl group at the ortho position introduces significant steric hindrance, which can decrease the reaction rate by impeding the approach of the radical to the phenolic hydrogen. researchgate.net This interplay between electronic enhancement and steric hindrance is a defining characteristic of this class of antioxidants.

Table 2: Illustrative Rate Constants for Reactions of Phenols with Peroxyl Radicals

| Phenolic Antioxidant | Radical | Solvent | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Styrylperoxy | Styrene | 1.1 x 10⁴ | researchgate.net |

| 2,4,6-trimethylphenol | Styrylperoxy | Styrene | 1.6 x 10⁵ | researchgate.net |

This table provides representative kinetic data for structurally related phenols to illustrate the magnitude of reaction rates with peroxyl radicals.

The phenoxyl radical derived from this compound is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The bulky 1-methylcyclohexyl group and the ortho-methyl group provide steric shielding to the oxygen atom, hindering its ability to abstract hydrogen from a substrate molecule and initiate a new chain reaction. researchgate.net This steric hindrance also influences the fate of the phenoxyl radical, making radical-radical coupling reactions more likely. These coupling reactions can lead to the formation of stable, non-radical products, effectively terminating the oxidation process. researchgate.net The possible coupling products include C-C or C-O linked dimers.

Prevention of Oxidative Chain Reactions in Hydrocarbon Matrices

In hydrocarbon matrices, such as lubricating oils and polymers, this compound functions as a chain-breaking antioxidant. mdpi.comresearchgate.net The autoxidation of hydrocarbons proceeds via a free-radical chain reaction involving the continuous formation of alkyl and peroxyl radicals. This hindered phenol interrupts this cycle by rapidly donating its hydrogen atom to these radicals, converting them into more stable hydroperoxides and alcohols, respectively. researchgate.net The resulting phenoxyl radical is, as previously discussed, too unreactive to continue the chain reaction, thus breaking the oxidative cycle. The efficacy of hindered phenols in such applications is well-documented, where they significantly extend the service life of the materials by preventing degradation. vinatiorganics.comresearchgate.net

Advanced Spectroscopic and Computational Characterization for Mechanistic Insights of 2,4 Dimethyl 6 1 Methylcyclohexyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformational dynamics of 2,4-dimethyl-6-(1-methylcyclohexyl)phenol in solution. nih.gov By analyzing NMR parameters such as chemical shifts and coupling constants, detailed insights into the molecule's three-dimensional structure and the rotational barriers of its constituent groups can be obtained. nih.govrsc.org

The conformational landscape of this molecule is primarily dictated by the rotational freedom around the C-C bond connecting the phenyl ring to the methylcyclohexyl group and the C-O bond of the hydroxyl group. The bulky 1-methylcyclohexyl substituent at the ortho position significantly influences the orientation of the hydroxyl group. Computational studies on similar substituted phenols suggest that the planar conformer is generally preferred, though significant torsion can occur. rsc.org For instance, in 2,6-di-t-butylphenol, a twisted conformer is favored, highlighting the impact of sterically demanding ortho substituents. rsc.org

The ¹H NMR spectrum provides crucial information. The chemical shift of the hydroxyl proton is particularly sensitive to its environment, including intramolecular hydrogen bonding and solvent interactions. modgraph.co.uk In hindered phenols, the hydroxyl proton signal is often observed as a sharp singlet, indicative of reduced intermolecular exchange due to steric hindrance. mdpi.com The chemical shifts of the aromatic and methyl protons can also provide clues about the conformational preferences. For example, the relative orientation of the methyl groups on the phenyl ring with respect to the methylcyclohexyl group can be inferred from their chemical shifts.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. rsc.org The chemical shifts of the carbon atoms in the phenyl ring and the methylcyclohexyl group are sensitive to conformational changes. rsc.org Theoretical calculations, often used in conjunction with experimental NMR data, can help to assign specific conformations to the observed spectra. rsc.orgacs.org By comparing experimental chemical shifts with those calculated for different possible conformers, the most likely solution-state conformation can be determined. rsc.orgacs.org

Variable temperature NMR studies can provide quantitative data on the energy barriers between different conformers. By monitoring the changes in the NMR spectrum as a function of temperature, the rates of conformational exchange can be determined, and the activation energies for these processes can be calculated. This information is critical for understanding how the molecule's flexibility influences its reactivity, particularly its ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Structure

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, including the phenoxyl radical formed from this compound upon oxidation. scispace.com This technique provides direct evidence of radical formation and offers detailed information about the electronic structure and environment of the unpaired electron. nih.govncsu.edu

When this compound acts as a radical scavenger, it donates the hydrogen atom from its hydroxyl group, resulting in the formation of a stabilized phenoxyl radical. mdpi.com EPR spectroscopy can detect this transient species, which is often too short-lived to be observed by other methods. ncsu.edu The EPR spectrum of the phenoxyl radical is characterized by its g-value and hyperfine coupling constants, which are sensitive to the distribution of the unpaired electron spin density over the molecule. acs.org

The hyperfine structure of the EPR spectrum arises from the interaction of the unpaired electron with magnetic nuclei, primarily the protons of the methyl groups and the aromatic ring. acs.orgresearchgate.net The magnitude of the hyperfine coupling constants is proportional to the spin density at the position of the respective nucleus. By analyzing the hyperfine splitting pattern, it is possible to map the delocalization of the unpaired electron across the aromatic ring and potentially onto the alkyl substituents. This delocalization is a key factor in the stability of the phenoxyl radical and, consequently, in the antioxidant efficiency of the parent phenol (B47542).

In some cases, spin trapping techniques are employed in conjunction with EPR to detect and identify short-lived radical species. ncsu.edu A spin trap is a diamagnetic molecule that reacts with a transient radical to form a more stable radical adduct that can be readily detected by EPR. ncsu.edu This approach can be particularly useful for studying the initial stages of radical scavenging reactions. Furthermore, advanced EPR techniques, such as high-field EPR and Electron Nuclear Double Resonance (ENDOR), can provide even more detailed information about the electronic and geometric structure of the phenoxyl radical. squarespace.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's preferred conformation in the crystalline environment. nih.gov

Furthermore, X-ray crystallography can elucidate the nature of intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govnih.gov The hydroxyl group of the phenol can act as a hydrogen bond donor, and in the crystalline form, it is likely to form hydrogen bonds with neighboring molecules. nih.gov The pattern and strength of these hydrogen bonds play a crucial role in determining the crystal packing and can influence the material's physical properties. nih.gov The crystallization of hindered phenols can lead to the disappearance of hydrogen bonds within a material system, which in turn can affect its properties. nih.gov

While the solid-state conformation may not be identical to the predominant conformation in solution due to packing forces, the crystallographic data provides an essential benchmark for computational models and helps to validate the conformational preferences predicted by other spectroscopic techniques.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the structural features of this compound, with a particular focus on hydrogen bonding and conformational isomers. tandfonline.comresearchgate.net These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and intermolecular interactions. researchgate.netresearchgate.net

The hydroxyl (O-H) stretching vibration is a particularly informative region in the IR and Raman spectra of phenols. pressbooks.publibretexts.org The frequency of the O-H stretch is highly sensitive to hydrogen bonding. modgraph.co.uk In a non-hydrogen-bonded (free) state, the O-H stretch appears as a sharp band at higher wavenumbers (typically around 3600 cm⁻¹). pressbooks.pub When the hydroxyl group participates in hydrogen bonding, the O-H bond weakens, leading to a broad and red-shifted absorption band at lower wavenumbers (around 3300-3400 cm⁻¹). pressbooks.pub The extent of this shift and the broadness of the band can provide qualitative information about the strength of the hydrogen bonding interactions. modgraph.co.uk For a sterically hindered phenol like this compound, the degree of intermolecular hydrogen bonding may be reduced compared to less hindered phenols.

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry and quantum mechanical modeling provide invaluable theoretical insights into the structure, properties, and reactivity of this compound, complementing experimental findings. nih.govmdpi.com These methods allow for the exploration of molecular characteristics that may be difficult or impossible to measure directly.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and predicting the reactivity of phenolic compounds. lp.edu.uanih.gov DFT calculations can provide accurate geometries for the ground state of the molecule and its corresponding phenoxyl radical. nih.gov

A key application of DFT in this context is the calculation of the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. nih.gov The BDE is a critical parameter for assessing the antioxidant activity of a phenol, as it quantifies the energy required to break the O-H bond and form the phenoxyl radical. nih.gov A lower BDE generally indicates a more effective hydrogen atom donor and thus a better radical scavenger. DFT calculations can also be used to predict other reactivity descriptors, such as ionization potential and electron affinity, which are relevant to different mechanisms of antioxidant action. researchgate.net

Furthermore, DFT can be used to model the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net The shape and energy of the HOMO are related to the molecule's ability to donate an electron, while the spin density distribution in the phenoxyl radical, which can be calculated using DFT, is crucial for understanding its stability and can be correlated with experimental EPR data. nih.gov

Molecular Dynamics Simulations of Compound Behavior in Polymer Matrices

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of this compound within a polymer matrix at an atomistic level. nih.govnih.gov This is particularly relevant as hindered phenols are often used as antioxidant additives in polymers. mdpi.com

MD simulations can provide insights into the compatibility and mobility of the antioxidant within the polymer. nih.gov By simulating the interactions between the phenol and the polymer chains, it is possible to predict its solubility and diffusion coefficient within the matrix. Good compatibility and controlled mobility are essential for the long-term effectiveness of an antioxidant. nih.gov

These simulations can also be used to study how the presence of the antioxidant affects the physical properties of the polymer, such as its glass transition temperature and mechanical properties. nih.govosti.gov Furthermore, MD simulations can be employed to investigate the spatial distribution of the antioxidant within the polymer matrix and to understand how it might migrate over time or under different environmental conditions. youtube.com This information is crucial for designing effective and long-lasting antioxidant systems for polymer stabilization.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77-61-2 | echemi.comchemicalbook.combldpharm.com |

| Molecular Formula | C15H22O | echemi.comchemicalbook.combldpharm.com |

| Molecular Weight | 218.34 g/mol | echemi.comepa.gov |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | chemscene.com |

| logP | 4.23080 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Table 2: Spectroscopic Data for Phenolic Compounds

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Relevance to this compound | Source |

| ¹H NMR | OH proton chemical shift | 4.0-8.0 ppm | Sensitive to hydrogen bonding and steric hindrance. | modgraph.co.ukmdpi.com |

| ¹³C NMR | C-OH carbon chemical shift | 145-160 ppm | Indicates electronic environment of the phenolic carbon. | rsc.org |

| EPR | g-value of phenoxyl radical | ~2.004 | Confirms radical formation and provides electronic structure information. | nih.govncsu.edu |

| IR Spectroscopy | O-H stretching (free) | ~3600 cm⁻¹ | Indicates non-hydrogen-bonded hydroxyl groups. | pressbooks.pub |

| IR Spectroscopy | O-H stretching (H-bonded) | 3300-3400 cm⁻¹ | Indicates intermolecular or intramolecular hydrogen bonding. | pressbooks.pub |

| Raman Spectroscopy | Aromatic ring vibrations | 1500-1600 cm⁻¹ | Provides information on the substitution pattern and conformation of the phenyl ring. | tandfonline.com |

Prediction of O-H Bond Dissociation Enthalpies and Energetic Profiles of Reactions

The prediction of O-H bond dissociation enthalpies (BDE) and the energetic profiles of its reactions are crucial for understanding the mechanistic insights into the antioxidant activity of this compound. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate these parameters, offering a window into the molecule's ability to scavenge free radicals.

The primary mechanism by which phenolic antioxidants like this compound exert their effect is through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thus neutralizing it. The enthalpy change associated with this process is the O-H BDE. A lower BDE value indicates a weaker O-H bond, and consequently, a higher antioxidant potency, as the hydrogen atom is more readily donated.

Factors Influencing O-H Bond Dissociation Enthalpy

The O-H BDE of a phenol is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) tend to decrease the BDE, while electron-withdrawing groups (EWGs) generally increase it. This is because EDGs stabilize the resulting phenoxyl radical through resonance and inductive effects, making the hydrogen donation more energetically favorable.

In the case of this compound, the substituents are two methyl groups at positions 2 and 4, and a 1-methylcyclohexyl group at position 6. All of these alkyl groups are electron-donating.

Methyl Groups: The methyl groups at the ortho (position 2) and para (position 4) positions contribute to lowering the O-H BDE. Their electron-donating nature stabilizes the phenoxyl radical formed after hydrogen abstraction.

1-Methylcyclohexyl Group: The bulky 1-methylcyclohexyl group at the ortho (position 6) position also has an electron-donating inductive effect, which is expected to contribute to the lowering of the O-H BDE. Furthermore, the steric hindrance provided by this large group can enhance the stability of the phenoxyl radical by shielding it from further reactions.

Computational Predictions of O-H BDE

To illustrate the effect of alkyl substitution on the O-H BDE of phenols, the following table presents calculated BDE values for related phenolic compounds.

| Compound | Substituents | Calculated O-H BDE (kcal/mol) | Reference |

| Phenol | None | 86.4 - 87.5 | mdpi.com |

| 4-Methylphenol (p-cresol) | p-CH₃ | 85.1 | mdpi.com |

| 2-Methylphenol (o-cresol) | o-CH₃ | 85.8 | nih.gov |

| 2,4-Dimethylphenol (B51704) | o-CH₃, p-CH₃ | Value not directly found | |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | o,o'-(t-Bu)₂, p-CH₃ | Value not directly found |

Note: The BDE values can vary depending on the computational method and basis set used.

Based on the trends observed for other alkyl-substituted phenols, it is predicted that the O-H BDE of this compound will be lower than that of phenol itself. The combined electron-donating effects of the two methyl groups and the 1-methylcyclohexyl group are expected to significantly weaken the O-H bond.

Energetic Profiles of Reactions

The antioxidant action of this compound involves its reaction with various free radicals. The energetic profile of these reactions determines the rate and feasibility of the radical scavenging process. The primary reaction is the hydrogen atom transfer from the phenolic hydroxyl group to a radical (R•):

ArOH + R• → ArO• + RH

The exothermicity of this reaction is a key indicator of the antioxidant's effectiveness. Computational studies can model the reaction pathway, including the transition state, to determine the activation energy. A lower activation energy barrier implies a faster reaction rate.

Besides the direct hydrogen atom transfer (HAT), other mechanisms can contribute to the antioxidant activity of phenols, especially in polar solvents:

Sequential Proton Loss Electron Transfer (SPLET): This two-step mechanism involves the deprotonation of the phenol to form a phenoxide anion, followed by electron transfer to the radical.

Proton-Coupled Electron Transfer (PCET): This is a concerted mechanism where the proton and electron are transferred simultaneously. nih.gov

The preferred mechanism depends on the properties of the phenol, the radical, and the solvent. nih.gov For hindered phenols like this compound in non-polar media, the HAT mechanism is generally considered to be predominant.

Applications of 2,4 Dimethyl 6 1 Methylcyclohexyl Phenol in Material Science and Industrial Systems

Stabilization of Polymeric Materials

2,4-dimethyl-6-(1-methylcyclohexyl)phenol plays a crucial role in protecting polymers from degradation, thereby extending their functional lifespan. As a hindered phenolic antioxidant, it is effective in mitigating the deleterious effects of thermo-oxidative degradation in a variety of polymers.

The thermo-oxidative degradation of polyolefins such as polyamide 6 (PA6) and polypropylene (B1209903) (PP) is a free-radical chain reaction initiated by heat and oxygen. This process leads to chain scission and cross-linking, resulting in the deterioration of the polymer's mechanical properties. Hindered phenols like this compound are added to these polymers to interrupt this degradation cycle. sci-hub.se The antioxidant donates a hydrogen atom from its phenolic hydroxyl group to the reactive peroxy radicals, forming a stable phenoxyl radical that is less reactive and does not propagate the degradation chain. vinatiorganics.com

Sterically hindered phenols are known to inhibit the formation of carbonyl groups during the thermal oxidation of polyamides, which in turn counteracts the formation of color-inducing oligoenimine structures. researchgate.net In polypropylene, the effectiveness of hindered phenolic antioxidants is critical for long-term thermal stability, especially at elevated temperatures. researchgate.netspecialchem.com The combination of a hindered phenol (B47542) with a thioester synergist has been shown to provide excellent long-term thermal stability in polypropylene. researchgate.net

| Polymer | Antioxidant System | Test Condition | Performance Metric | Result | Reference |

|---|---|---|---|---|---|

| Polypropylene (PP) | Hindered Phenol + Thioester (20:80 ratio) | 150°C Air Oven Aging | Time to Embrittlement | Significantly extended compared to unstabilized PP | researchgate.net |

| Polyamide 6 (PA6) | Hindered Phenol Antioxidant | Thermo-oxidative aging | Retention of Tensile Strength | Improved retention of mechanical properties | rsc.org |

By inhibiting thermo-oxidative degradation, this compound significantly enhances the durability and service longevity of polymeric materials. The prevention of chain scission and cross-linking reactions helps to maintain the polymer's molecular weight and, consequently, its mechanical properties such as tensile strength, elongation at break, and impact resistance over extended periods of use. preprints.org

The incorporation of hindered phenolic antioxidants is a widely adopted strategy to prolong the life of plastics used in demanding applications, including automotive parts, electronics, and textiles. vinatiorganics.comnih.gov For instance, in polypropylene applications requiring high-temperature stability, such as under-the-hood automotive components, the use of hindered phenol antioxidants is essential to prevent premature failure. acs.orgpsu.edu Research on polypropylene-bonded hindered phenol antioxidants has shown a dramatic improvement in thermal-oxidative stability, with the potential to expand the use of polypropylene to higher temperature ranges. acs.orgpsu.edu

The degradation of polymers is often accompanied by changes in their morphology and molecular weight distribution. Thermo-oxidative aging can lead to an increase in crystallinity in some polymers due to chain scission in the amorphous regions, which allows for recrystallization. However, this is often coupled with a broadening of the molecular weight distribution, indicating a less uniform polymer structure and degraded physical properties.

The presence of an antioxidant like this compound can mitigate these changes. By preventing chain scission, it helps to maintain a more stable molecular weight distribution during aging. preprints.org Studies on the effect of antioxidants on the aging of polyamides have shown that they can help preserve the molecular weight and, in turn, the mechanical integrity of the material. mdpi.com The stabilization of the polymer matrix by antioxidants helps to uphold the molecular weight distribution and crystallinity, which are crucial for the mechanical and thermal behavior of the polymer. preprints.org

Antioxidant Function in Lubricants and Fuels

This compound also serves as a critical additive in lubricants and fuels, where it functions as an antioxidant to prevent oxidative breakdown of hydrocarbon systems.

Hydrocarbon-based lubricants and fuels are susceptible to oxidation, especially at elevated temperatures and in the presence of metal catalysts. This oxidation process leads to the formation of harmful byproducts such as sludge, varnish, and corrosive acids, which can impair the performance and lifespan of machinery. mdpi.com

Hindered phenolic antioxidants, including this compound, are effective radical scavengers in these systems. mdpi.comresearchgate.net They work by donating a hydrogen atom to peroxy radicals, thereby terminating the chain reaction of oxidation. rasayanjournal.co.in The steric hindrance provided by the alkyl groups on the phenol ring enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains. rasayanjournal.co.in

In engine oils, the addition of antioxidants is crucial for maintaining performance under the harsh operating conditions of internal combustion engines. Hindered phenols are a key class of antioxidants used in engine oil formulations to prevent oil thickening, deposit formation, and the generation of corrosive species. vinatiorganics.comstle.org The reduction in the use of other additives like zinc dialkyldithiophosphates (ZDDPs) has led to an increased reliance on ashless antioxidants such as hindered phenols. stle.org

In greases, antioxidants are essential for preventing the degradation of the base oil and thickener system, which would otherwise lead to a loss of lubricating properties. Hindered phenolic antioxidants contribute to the long-term stability of greases, ensuring reliable performance over a wide range of temperatures and operating conditions. researchgate.net

The following table presents typical performance data for hindered phenolic antioxidants in lubricant stability tests. While specific data for this compound is not widely published, the results for similar compounds illustrate their effectiveness.

| Lubricant Type | Antioxidant | Test Method | Performance Improvement | Reference |

|---|---|---|---|---|

| Base Oil | Hindered Phenolic Derivative | Rotary Bomb Oxidation Test (RBOT) | Extended oxidation induction time by over 10 times | mdpi.com |

| Ester-based Lubricating Oil | Hindered Phenolic Antioxidants | Molecular Simulation and Experimental Analysis | Molecules with larger molecular weights and longer para-alkyl chains showed better oxidative resistance | researchgate.net |

Role as a Chemical Reagent or Intermediate in Industrial Syntheses

While primarily utilized for its antioxidant properties, this compound can also serve as a chemical reagent or intermediate in certain industrial syntheses. Its phenolic structure, featuring a reactive hydroxyl group and an alkyl-substituted aromatic ring, allows it to participate in various chemical transformations.

The reactivity of the phenolic hydroxyl group makes it a candidate for etherification and esterification reactions. These reactions can be employed to synthesize more complex molecules where the bulky 2,4-dimethyl-6-(1-methylcyclohexyl)phenyl moiety can impart desirable properties such as thermal stability, solubility in organic media, and antioxidant functionality to the final product.

Furthermore, the aromatic ring of this compound can undergo electrophilic substitution reactions. Although the steric hindrance provided by the bulky alkyl groups can influence the regioselectivity of these reactions, they offer a pathway to introduce additional functional groups onto the molecule, thereby creating new chemical entities with tailored properties.

One notable area of application is in the synthesis of more complex, higher molecular weight antioxidants or stabilizers. By reacting this compound with other molecules, it is possible to create multifunctional additives that offer enhanced performance or compatibility with specific polymer systems. For instance, it can be a precursor to the synthesis of larger molecules used as stabilizers in plastics and other materials. coe.int

While detailed, publicly available research on specific large-scale industrial syntheses using this compound as a primary intermediate is limited, its fundamental chemical reactivity supports its potential in the synthesis of specialized chemical products. The compound is listed in chemical supplier databases as a reagent available for research and custom synthesis, indicating its role in the development of new chemical entities. chemscene.comfinetechnology-ind.com

Application in Coatings and Adhesives for Enhanced Stability

The primary industrial application of this compound in coatings and adhesives is as a stabilizer, specifically as an antioxidant. Its molecular structure is key to its efficacy in this role. The phenolic hydroxyl group can donate a hydrogen atom to terminate the free radical chain reactions that lead to the oxidative degradation of polymers within coatings and adhesives. This degradation can manifest as discoloration, loss of gloss, embrittlement, and ultimately, failure of the coating or adhesive bond.

The bulky 1-methylcyclohexyl group ortho to the hydroxyl group provides significant steric hindrance. This structural feature is crucial as it stabilizes the resulting phenoxyl radical, preventing it from initiating new degradation chains and ensuring the antioxidant's longevity and efficiency.

In the context of coatings, the inclusion of this compound can significantly improve the durability and weatherability of the final product. It helps to protect the binder and pigments from degradation caused by exposure to UV light, heat, and atmospheric oxygen. While specific performance data for this compound in coatings is not extensively published in open literature, the general class of sterically hindered phenols is well-documented for its ability to enhance the long-term performance of various coating systems.

Similarly, in adhesive formulations, this antioxidant plays a critical role in preventing the oxidative degradation of the polymer base, which is essential for maintaining adhesive and cohesive strength over time. This is particularly important for adhesives used in applications with exposure to elevated temperatures or outdoor environments. Publicly available information indicates its use as an antioxidant in adhesives. coe.int

The selection of this compound in a particular coating or adhesive formulation depends on several factors, including its solubility in the system, its volatility, and its compatibility with other additives.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 77-61-2 | chemscene.comfinetechnology-ind.comechemi.comcas.orgepa.govsielc.combldpharm.com |

| Molecular Formula | C15H22O | chemscene.comfinetechnology-ind.comechemi.comepa.gov |

| Molecular Weight | 218.34 g/mol | chemscene.comepa.gov |

| Boiling Point | 311 °C at 760 mmHg | echemi.com |

| Flash Point | 140 °C | echemi.com |

| Density | 0.992 g/cm³ | echemi.com |

Structure Activity/property Relationships Sar/spr of 2,4 Dimethyl 6 1 Methylcyclohexyl Phenol in Non Biological Contexts

Influence of Steric Hindrance on Antioxidant Efficacy

Steric hindrance is a critical design feature of phenolic antioxidants, modulating the reactivity of the hydroxyl (-OH) group. vinatiorganics.comvinatiorganics.com In 2,4-dimethyl-6-(1-methylcyclohexyl)phenol, the substituents at the ortho-positions (C2 and C6) to the hydroxyl group create a sterically crowded environment. This hindrance serves a dual purpose: it enhances the stability of the phenoxy radical formed after hydrogen donation and it selectively allows the antioxidant to interact with small, highly reactive free radicals while preventing unwanted side reactions. vinatiorganics.com

The molecule features asymmetric substitution at the ortho positions: a methyl group at C2 and a significantly bulkier 1-methylcyclohexyl group at C6. This structural arrangement is crucial for its function.

The 1-methylcyclohexyl group: This large, non-planar group provides substantial steric shielding for the phenolic -OH group and the resulting phenoxy radical. This bulkiness is essential for preventing the radical from engaging in chain-propagation reactions, thereby ensuring it acts as a chain-terminating antioxidant.

The methyl group: The smaller methyl group at the C2 position provides sufficient hindrance to contribute to radical stability without completely passivating the -OH group, allowing it to effectively donate its hydrogen atom to scavenge radicals.

This balance of steric hindrance is key to its efficacy. While highly hindered phenols are excellent for long-term thermal stability, less hindered ones can be more effective as process stabilizers. phantomplastics.com The specific configuration of this compound offers a compromise, providing robust stabilization across different conditions. The stability of the phenoxy radical is one of the key factors determining the antioxidant activity of phenolic compounds. semanticscholar.orgcsic.esresearchgate.net

| Compound | Ortho-Substituent 1 (C2) | Ortho-Substituent 2 (C6) | Relative Steric Hindrance | Key Implication |

|---|---|---|---|---|

| This compound | -CH₃ (Methyl) | -C₆H₁₀(CH₃) (1-Methylcyclohexyl) | High / Asymmetric | Balanced reactivity and high radical stability. |

| BHT (Butylated Hydroxytoluene) | -C(CH₃)₃ (tert-Butyl) | -C(CH₃)₃ (tert-Butyl) | High / Symmetric | Very high radical stability, excellent for long-term aging. phantomplastics.com |

| 2,4-Xylenol | -CH₃ (Methyl) | -H (Hydrogen) | Low-Medium | More reactive -OH group, but lower phenoxy radical stability. |

Electronic Effects of Substituents on Radical Scavenging Activity

The radical scavenging activity of a phenol (B47542) is governed by the ease with which it can donate its phenolic hydrogen atom, a property quantified by the O-H bond dissociation enthalpy (BDE). Substituents on the aromatic ring can modulate this BDE through electronic effects (inductive and resonance). nih.govnih.gov

In this compound, the key substituents influencing electronic properties are:

Alkyl Groups (-CH₃, -C₆H₁₀(CH₃)): The methyl groups at C2 and C4, and the 1-methylcyclohexyl group at C6 are all alkyl groups. Alkyl groups are weak electron-donating groups (EDGs) through the inductive effect (+I). nih.gov

Electron-Donating Effect: These EDGs increase the electron density on the benzene (B151609) ring. rsc.org This destabilizes the ground state of the phenol molecule relative to its phenoxy radical. This increased electron density helps to stabilize the electron-deficient transition state during hydrogen abstraction, effectively lowering the O-H BDE. A lower BDE facilitates faster hydrogen atom transfer (HAT) to a peroxyl radical, enhancing the antioxidant's scavenging rate. nih.gov

Radical Stabilization: After donating the hydrogen atom, a phenoxy radical is formed. The electron-donating nature of the alkyl substituents helps to delocalize the unpaired electron, contributing to the stability of this radical and preventing it from initiating new oxidation chains. semanticscholar.orgresearchgate.net

Studies on various phenolic antioxidants have consistently shown that EDGs at the ortho and para positions enhance antioxidant activity. phantomplastics.comnih.gov Therefore, the all-alkyl substitution pattern of this compound is electronically optimized for efficient radical scavenging.

| Substituent Type | Position (relative to -OH) | Electronic Effect | Impact on O-H BDE | Effect on Radical Scavenging |

|---|---|---|---|---|

| Alkyl (e.g., -CH₃, -Cyclohexyl) | Ortho, Para | Electron-Donating (+I) | Decreases | Enhances Activity nih.gov |

| Alkoxy (e.g., -OCH₃) | Ortho, Para | Electron-Donating (+R) | Decreases | Strongly Enhances Activity phantomplastics.com |

| Electron-Withdrawing (e.g., -NO₂) | Ortho, Para | Electron-Withdrawing (-I, -R) | Increases | Reduces Activity (in HAT) nih.gov |

Correlation between Molecular Structure and Antioxidant Activity in Model Systems (e.g., DPPH, Rancimat)

The antioxidant capacity of compounds is frequently evaluated using standardized model systems. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Rancimat test are two of the most common methods. csic.esnih.gov

DPPH Assay: This spectrophotometric test measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, quenching its color. nih.gov The activity is often expressed as an EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals), where a lower value indicates higher activity. csic.essemanticscholar.org The performance in the DPPH assay is heavily influenced by the rate of hydrogen atom transfer. Given the electronically favorable nature of this compound (due to its EDGs) and its accessible -OH group (despite hindrance), it is expected to show potent activity in this assay. nih.gov

Rancimat Test: This method accelerates the oxidation of an oil or fat substrate by heating it in the presence of a stream of air. metrohm.comnih.gov It measures the induction period (IP)—the time before the rapid onset of oxidation. A longer IP indicates better protection by the antioxidant. The result is often given as a Protection Factor (Pf), which is the ratio of the IP of the sample with the antioxidant to the IP of the control. researchgate.netsemanticscholar.org The Rancimat test assesses performance in a bulk lipid phase at elevated temperatures, making it highly relevant for predicting the efficacy of stabilizers in materials like lubricants and polymers. The high molecular weight, low volatility, and good solubility of this compound are advantageous for achieving a high Protection Factor in the Rancimat test.

While specific experimental data for this exact compound is not presented, its structural features allow for a qualitative prediction of its performance relative to other well-known antioxidants.

| Test Method | Key Parameter | Interpretation | Predicted Performance of this compound |

|---|---|---|---|

| DPPH Radical Scavenging | EC₅₀ (mol/L) | ↓ Lower value = Higher activity | Low EC₅₀ expected, due to efficient H-atom donation from electron-rich phenol ring. csic.esnih.gov |

| Rancimat Test | Protection Factor (Pf) | ↑ Higher value = Higher activity | High Pf expected, due to low volatility and good compatibility in lipid/polymer matrix at high temperature. researchgate.netmetrohm.com |

| Trolox Equivalent Antioxidant Capacity (TEAC) | TEAC Value (molTE/mol) | ↑ Higher value = Higher activity | High value expected, comparable to other potent hindered phenols. nih.govresearchgate.net |

Environmental Behavior and Transformation Pathways of 2,4 Dimethyl 6 1 Methylcyclohexyl Phenol

Photodegradation Mechanisms in Environmental Matrices

Photodegradation, the breakdown of compounds by light, is a significant transformation process for phenolic compounds in the environment. The photochemical reactions of phenols at the air-water interface can occur at remarkably different rates compared to in bulk water. nih.gov Incomplete hydrogen bonding to the phenol (B47542) molecule at the surface can lower the energy barrier for reaction, facilitating a much faster degradation rate. nih.gov

For phenolic compounds in aqueous systems, photodegradation is often initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of reactive species such as hydroxyl radicals. researchgate.netchemicalbook.com These radicals can then attack the phenol molecule. The process can be influenced by various factors, including the pH of the water and the presence of other substances that can act as photosensitizers. nih.gov For instance, the photolysis of inorganic nitrate, a common component in atmospheric water, can lead to the formation of brown carbon through the photonitration of phenolic compounds. nih.gov The reaction rates and the products formed can vary depending on the specific phenolic compound and the environmental conditions. nih.gov

Biodegradation Pathways in Aqueous and Soil Systems

Biodegradation by microorganisms is a primary mechanism for the removal of phenolic compounds from water and soil. researchgate.net Numerous bacterial and fungal species have been identified that can degrade phenols, often utilizing them as a source of carbon and energy. researchgate.netnih.govnih.govfrontiersin.org

The aerobic biodegradation of phenols typically proceeds through two main enzymatic pathways: the ortho-cleavage and meta-cleavage pathways. epa.govepa.gov Both pathways begin with the hydroxylation of the phenol to form a catechol intermediate. epa.govepa.gov

In the ortho-cleavage pathway , the catechol ring is broken between the two hydroxyl groups. epa.govepa.gov

In the meta-cleavage pathway , the ring is cleaved adjacent to one of the hydroxyl groups. epa.govepa.gov

The specific pathway utilized depends on the microbial species and the specific structure of the phenolic compound. researchgate.net For some substituted phenols, co-metabolism, where the microorganism degrades the compound in the presence of another primary substrate, may be necessary. The structure of 2,4-dimethyl-6-(1-methylcyclohexyl)phenol, with its alkyl substitutions, suggests that its biodegradation would likely follow these established pathways, although the steric hindrance from the bulky substituent might affect the rate of degradation.

Table 1: General Biodegradation Pathways of Phenolic Compounds

| Pathway | Key Enzyme | Initial Intermediate | General Outcome |

|---|---|---|---|

| Ortho-cleavage | Catechol 1,2-dioxygenase | Catechol | Conversion to intermediates of the tricarboxylic acid cycle. epa.gov |

| Meta-cleavage | Catechol 2,3-dioxygenase | Catechol | Conversion to intermediates of the tricarboxylic acid cycle. epa.gov |

Persistence and Formation of Environmental Transformation Products

The persistence of a chemical in the environment is determined by its resistance to degradation processes. Sterically hindered phenols, a class to which this compound belongs, are designed to be resistant to oxidation, which can contribute to their persistence. frontiersin.orgeuropa.eu

During degradation, various transformation products can be formed. For sterically hindered phenolic antioxidants, hydrolysis can lead to the formation of other phenolic compounds. researchgate.net The degradation of these compounds does not always lead to complete mineralization, and the transformation products themselves can be of environmental concern. researchgate.net For instance, the transformation of hindered phenolic antioxidants can sometimes lead to the formation of colored by-products. stabilization-technologies.com

The bulky 1-methylcyclohexyl group in this compound is expected to contribute to its persistence by sterically hindering enzymatic attack. europa.eu The specific transformation products that may form in the environment from this compound have not been extensively studied.

Occurrence and Distribution in Various Environmental Compartments (e.g., wastewater, sediment)

Substituted phenols are known to be present in industrial wastewater, particularly from industries such as plastics and resin manufacturing. chemicalbook.comnih.gov Phenol concentrations in industrial wastewater can vary widely. researchgate.net Due to their chemical properties, some phenolic compounds can adsorb to sediment particles, leading to their accumulation in this environmental compartment. researchgate.net

While there is no specific data available on the concentration of this compound in environmental samples, its use as an antioxidant in industrial processes suggests a potential for its release into wastewater. epa.gov A study on a similar compound, 2,4-di-tert-butylphenol, showed its presence in the digestive glands of clams exposed to environmentally relevant concentrations, indicating its potential for bioaccumulation. nih.gov The analysis of substituted phenols in wastewater and river water has shown that a considerable portion can be associated with suspended particles. nih.gov

Table 2: General Occurrence of Substituted Phenols in Environmental Compartments

| Environmental Compartment | General Findings |

|---|---|

| Industrial Wastewater | Phenolic compounds are common pollutants, with concentrations varying by industry. researchgate.netchemicalbook.comnih.govresearchgate.net |

| Sediment | Alkylphenols can adsorb to sediments, leading to their accumulation. researchgate.net |

| Surface Water | Substituted phenols have been detected in river water, with a portion associated with suspended solids. nih.gov |

| Biota | Some substituted phenols have been shown to bioaccumulate in aquatic organisms. nih.gov |

Advanced Analytical Methodologies for the Detection and Quantification of 2,4 Dimethyl 6 1 Methylcyclohexyl Phenol in Complex Matrices

Chromatographic Techniques for Trace Analysis

Chromatography is the cornerstone for separating 2,4-dimethyl-6-(1-methylcyclohexyl)phenol from intricate sample matrices. The choice of technique depends on the compound's state (free or polymer-bound) and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. mdpi.com For this compound, reversed-phase (RP) HPLC is a suitable method. sielc.com A typical RP-HPLC setup involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

One documented method utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier on a specialized reverse-phase column (Newcrom R1). sielc.comsielc.com The addition of an acid like phosphoric acid improves peak shape and resolution. sielc.com For applications requiring mass spectrometry (MS) detection, a volatile acid such as formic acid is substituted for phosphoric acid to ensure compatibility with the MS interface. sielc.comsielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Detection Modes: